4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

CAS No.: 865650-78-8

Cat. No.: VC3067590

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865650-78-8 |

|---|---|

| Molecular Formula | C9H8ClN3 |

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 4-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine |

| Standard InChI | InChI=1S/C9H8ClN3/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6H2,(H,12,13) |

| Standard InChI Key | MYXGSDLZBNENKB-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NNC(=C2)CCl |

| Canonical SMILES | C1=CN=CC=C1C2=NNC(=C2)CCl |

Introduction

Structural Characteristics and Properties

Molecular Structure

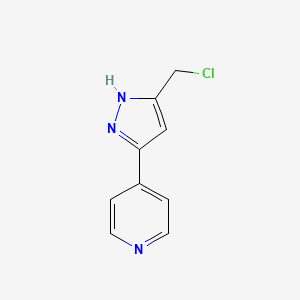

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine consists of a pyridine ring connected to a pyrazole ring at the 3-position of the pyrazole. The chloromethyl group is attached at the 5-position of the pyrazole ring. This arrangement creates a molecule with multiple reactive sites and specific electronic properties that distinguish it from other pyrazole-pyridine derivatives.

The compound differs structurally from related molecules such as 3-(3-chloro-1H-pyrazol-1-yl)pyridine, which features a different connection pattern between the heterocyclic rings and placement of the chlorine atom directly on the pyrazole ring rather than on a methyl group .

Comparative Structural Analysis

Table 1 below compares the structural features of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine with related compounds to highlight key differences:

Predicted Physical and Chemical Properties

Based on its structure, 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is expected to exhibit the following properties:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Moderate solubility in polar organic solvents such as DMF, acetonitrile, and alcohols

-

Reactivity: The chloromethyl group serves as an electrophilic center for nucleophilic substitution reactions

-

Basicity: The pyridine nitrogen acts as a weak base, while the pyrazole N-H can participate in hydrogen bonding

Cross-Coupling Approach

An alternative synthetic strategy could involve the connection of pre-formed pyridine and pyrazole units through cross-coupling reactions:

-

Preparation of a 4-metallated pyridine derivative

-

Synthesis of a 3-halogenated 5-(chloromethyl)-1H-pyrazole

-

Palladium-catalyzed cross-coupling to form the pyridine-pyrazole bond

This approach offers more control over substitution patterns but requires the synthesis of more complex starting materials.

Analytical Characterization

Spectroscopic Analysis

Table 3 presents the expected spectroscopic data for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine based on structurally similar compounds:

Purification and Analysis Methods

The purification and characterization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine would likely involve:

-

Column chromatography using silica gel with ethyl acetate/hexanes as eluent, similar to methods used for related compounds

-

Recrystallization from appropriate solvent systems

-

HPLC analysis using reverse-phase conditions

-

Mass spectrometry to confirm molecular structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume